molecular formula C11H8O2 B049639 1-Hydroxy-2-naphthaldehyde CAS No. 574-96-9

1-Hydroxy-2-naphthaldehyde

Cat. No. B049639
CAS RN: 574-96-9
M. Wt: 172.18 g/mol
InChI Key: OITQDWKMIPXGFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step chemical processes that can include oxidation, reduction, and functional group modifications. A review of the synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) derivatives by Sagar et al. (2023) highlights the versatility of naphthalene compounds as precursors to a variety of biologically active molecules and materials, demonstrating their importance in organic synthesis and technological applications (Sagar et al., 2023).

Molecular Structure Analysis

Naphthalene derivatives are characterized by their rigid planar structures, which contribute to their unique chemical reactivity and ability to interact with biological molecules. The structure-activity relationships (SAR) of 1,8-naphthalimide, for instance, reveal how modifications to the naphthalimide scaffold can affect DNA binding and antitumor activity, illustrating the importance of molecular structure in determining biological activity (Tandon et al., 2017).

Chemical Reactions and Properties

Naphthalene derivatives undergo a variety of chemical reactions, including electrophilic substitution and coupling reactions, which are essential for the synthesis of complex organic molecules. The chemistry of 1,2-Naphthoquinone-4-sulfonic acid salts highlights their utility in organic synthesis and as analytical reagents (Ribeiro et al., 2022).

Scientific Research Applications

Application 1: Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence

  • Summary of Application : 1-Hydroxy-2-naphthaldehyde-derived systems are used in sensors due to their unusual ESIPT fluorescence . The ESIPT effects can be found in many organic compounds and biological systems .
  • Methods of Application : The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation . The solvation stabilized both ground state and excited state in the enol form, and the medium intramolecular interaction ensured the bond break, bond-forming and proton transfer in the conversion from excited enol form to keto form .
  • Results or Outcomes : ESIPT reaction from the enol form to the keto form had a low barrier of 2.54 kcal mol −1 in the cyclohexane solvation, and all the calculated emission was consistent with the experimental findings .

Application 2: Synthesis of Fluorescent Chemosensors

  • Summary of Application : 1-Hydroxy-2-naphthaldehyde is often used as an excellent functionalised fluorescent backbone for the synthesis of different fluorescent chemosensors .
  • Methods of Application : In this fluorophore, the OH moiety in 2-position acts as a hydrogen bond donor site and the aldehyde group and its derivatives in 1-position acts as hydrogen bond acceptor site .
  • Results or Outcomes : This unique property makes 1-Hydroxy-2-naphthaldehyde a versatile building block in the synthesis of fluorescent chemosensors .

Application 3: Merrifield-type Synthesis

  • Summary of Application : 1-Hydroxy-2-naphthaldehyde is used in Merrifield-type synthesis to determine free amino acid groups in polymers .
  • Methods of Application : In Merrifield-type synthesis, a solid-phase synthesis method, 1-Hydroxy-2-naphthaldehyde can be used as a reagent to react with free amino groups present in the polymer .
  • Results or Outcomes : This application allows for the determination of free amino acid groups in polymers .

Application 4: Nonlinear Optical Materials and Biochemical Probes

  • Summary of Application : 1-Hydroxy-2-naphthaldehyde-derived systems are used in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
  • Methods of Application : The specific methods of application can vary widely depending on the specific type of sensor, nonlinear optical material, or biochemical probe being developed .
  • Results or Outcomes : The outcomes of these applications can also vary widely, but they generally involve the development of new materials or probes with improved properties or capabilities .

Application 5: Fluorescence Detection of Zn2+

  • Summary of Application : A fluorescent probe based on 2-hydroxy-1-naphthalene formaldehyde and furan-2-carbohydrazide was synthesized via Schiff base reaction for the detection of Zn2+ .
  • Methods of Application : The probe has been successfully applied to the accurate and quantitative detection of Zn2+ in real samples .
  • Results or Outcomes : The probe showed turn-on fluorescence, good selectivity, very low detection limit, real-time response, and reusability . It also has the potential application to trace Zn2+ in living cells with low cytotoxicity .

Application 6: Energy Fuels

  • Summary of Application : 1-Hydroxy-2-naphthaldehyde-derived systems have been investigated in the area of energy fuels .
  • Methods of Application : The specific methods of application can vary widely depending on the specific type of energy fuel being developed .
  • Results or Outcomes : The outcomes of these applications can also vary widely, but they generally involve the development of new energy fuels with improved properties or capabilities .

properties

IUPAC Name

1-hydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITQDWKMIPXGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332062
Record name 1-Hydroxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2-naphthaldehyde

CAS RN

574-96-9
Record name 1-Hydroxy-2-naphthaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-2-naphthaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-2-naphthaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
558
Citations
SR Salman, FS Kamounah - Spectroscopy letters, 2002 - Taylor & Francis
… Citation[13] A novel series (series 3) were prepared from the condensation of 1-hydroxy-2-naphthaldehyde with aniline and para-substituted aniline (Sch. 2). The UV-Visible spectrum of …
Number of citations: 49 www.tandfonline.com
BK Paul, N Guchhait - Journal of luminescence, 2012 - Elsevier
… account aims at amassing and recounting on our series of spectroscopic studies with a potential excited state intramolecular proton transfer (ESIPT) probe 1-hydroxy-2-naphthaldehyde (…
Number of citations: 47 www.sciencedirect.com
RB Singh, S Mahanta, N Guchhait - Journal of Photochemistry and …, 2008 - Elsevier
… In the present work, we have studied the interaction of proton transfer probe 1-hydroxy-2-naphthaldehyde (HN12) with Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) …
Number of citations: 31 www.sciencedirect.com
SR Salman, FS Kamounah - Spectroscopy, 2003 - content.iospress.com
… On the other hand, calculated % keto values in different solvents reported in Table 1 for Schiff bases of 1-hydroxy-2-naphthaldehyde (4A series) and 2-hydroxy-1-naphthaldehyde (3A …
Number of citations: 26 content.iospress.com
RF Martínez, M Ávalos, R Babiano, P Cintas… - Organic & …, 2011 - pubs.rsc.org
Schiff bases derived from hydroxyl naphthaldehydes and o-substituted anilines have been prepared and their tautomerism assessed by spectroscopic, crystallographic, and …
Number of citations: 36 pubs.rsc.org
RB Singh, S Mahanta, S Kar, N Guchhait - Chemical physics, 2007 - Elsevier
… The ground and excited state properties of 1-hydroxy-2-naphthaldehyde (HN12) towards proton transfer reaction have been elaborately investigated on the basis of steady state …
Number of citations: 59 www.sciencedirect.com
SP De, S Ash, S Dalai, A Misra - Journal of Molecular Structure …, 2007 - Elsevier
Potential energy (PE) curves for the intramolecular proton transfer in the ground (GSIPT) and excited (ESIPT) states of 1-hydroxy-2-naphthaldehyde (1H2NA) and 2-hydroxy-3-…
Number of citations: 45 www.sciencedirect.com
BK Paul, A Samanta, N Guchhait - Langmuir, 2010 - ACS Publications
The excited-state intramolecular proton transfer (ESIPT) reaction of 1-hydroxy-2-naphthaldehyde (HN12) has been studied within the interior of the supramolecular assemblies of α-, β-, …
Number of citations: 73 pubs.acs.org
BK Paul, N Guchhait - The Journal of Physical Chemistry B, 2010 - ACS Publications
… The present work demonstrates the modulation of excited state intramolecular proton transfer (ESIPT) emission of 1-hydroxy-2-naphthaldehyde (HN12) upon its interaction with the …
Number of citations: 95 pubs.acs.org
RB Singh, S Mahanta, N Guchhait - Chemical Physics Letters, 2008 - Elsevier
… dodecyl sulphate (SDS) with water soluble protein Bovine Serum Albumin (BSA) has been investigated spectroscopically using fluorescence probe 1-hydroxy-2-naphthaldehyde (HN12)…
Number of citations: 41 www.sciencedirect.com

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